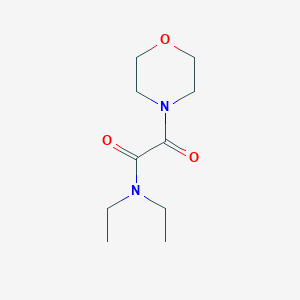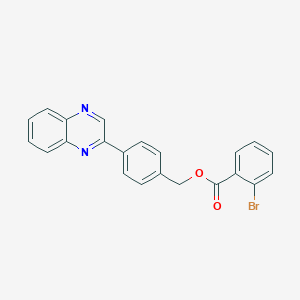
N,N-diethyl-2-(4-morpholinyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(4-morpholinyl)-2-oxoacetamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become the most commonly used insect repellent worldwide. DEET is used to repel a wide range of biting insects, including mosquitoes, ticks, and fleas. The compound has been extensively studied for its effectiveness in repelling insects, as well as its safety for human use.
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' sense of smell. DEET has been shown to inhibit the activity of odorant receptors in insects, making it difficult for them to detect the presence of humans. DEET may also interfere with the insects' ability to detect carbon dioxide, which is a key attractant for many biting insects.
Biochemical and Physiological Effects
DEET has been shown to have minimal toxicity to humans at recommended doses. The compound is rapidly absorbed through the skin and excreted in the urine. DEET has been shown to have a low potential for skin irritation and sensitization, and is generally considered safe for human use. However, some studies have suggested that DEET may have neurotoxic effects in animals, although the relevance of these findings to human health is unclear.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. The compound is relatively inexpensive and easy to obtain, making it a popular choice for lab experiments. However, DEET has some limitations for lab experiments. The compound has a strong odor that can interfere with experiments involving olfactory cues. DEET can also be toxic to some experimental organisms, particularly aquatic organisms such as fish and amphibians.
Orientations Futures
There are several areas of research that could be explored in the future regarding DEET. One area of research could be the development of new insect repellents that are more effective and less toxic than DEET. Another area of research could be the investigation of the mechanism of action of DEET, which is not fully understood. Finally, studies could be conducted to determine the long-term effects of DEET exposure on human health, particularly with regard to neurotoxicity.
Méthodes De Synthèse
DEET is synthesized through a multi-step process that involves the reaction of diethylamine with chloroacetyl chloride to form N,N-diethyl-2-chloroacetamide. This intermediate is then reacted with morpholine to form N,N-diethyl-2-(4-morpholinyl)-2-oxoacetamide. The process is relatively simple and can be carried out on a large scale, making DEET an affordable and widely available insect repellent.
Applications De Recherche Scientifique
DEET has been extensively studied for its effectiveness in repelling insects. Numerous studies have shown that DEET is highly effective in repelling mosquitoes, ticks, and other biting insects. The compound works by interfering with the insects' sense of smell, making it difficult for them to locate and bite humans. DEET has also been shown to be effective in repelling insects that carry diseases such as malaria, dengue fever, and West Nile virus.
Propriétés
IUPAC Name |
N,N-diethyl-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-11(4-2)9(13)10(14)12-5-7-15-8-6-12/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCMDDQBNWPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043738.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)
![N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B6043759.png)
![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![1-[1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-3-methyl-1-butanone](/img/structure/B6043770.png)
![N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)
![N-benzyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B6043796.png)
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043819.png)
![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)
![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6043851.png)
